molecular formula C9H16O4 B1205390 2-Hydroxy-6-oxononanoic acid CAS No. 72590-73-9

2-Hydroxy-6-oxononanoic acid

Cat. No.: B1205390
CAS No.: 72590-73-9
M. Wt: 188.22 g/mol
InChI Key: LOPFTHSFVWHWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-oxononanoic acid is a hydroxy-oxo fatty acid that serves as a compound of interest in biochemical and metabolic research. It is structurally related to a class of lipid peroxidation products, such as 9-oxononanoic acid (9-ONA), which are known to form from the oxidative degradation of polyunsaturated fatty acids in cell membranes . These oxo fatty acids are not merely terminal breakdown products but are biologically active molecules that can stimulate key enzymatic activities. Research indicates that 9-oxononanoic acid can activate phospholipase A2 (PLA2), the key enzyme that initiates the arachidonate cascade by releasing free fatty acids from membrane phospholipids . This activation can lead to increased production of eicosanoids, such as thromboxane A2, a potent platelet aggregator and vasoconstrictor, suggesting a potential role for such compounds in studies of thrombus formation and cardiovascular diseases . Furthermore, hydroxy and oxo derivatives of fatty acids are studied as ligands for the Hydroxy-Carboxylic Acid (HCA) receptor family, which are G-protein coupled receptors that regulate metabolic functions like lipolysis in adipose tissue . As an analytical standard, this high-purity compound is essential for mass spectrometry-based lipidomics, enabling the identification and quantification of oxidized lipids in complex biological samples. It is also a valuable building block in organic synthesis for preparing more complex lipid structures or probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72590-73-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxy-6-oxononanoic acid

InChI

InChI=1S/C9H16O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h8,11H,2-6H2,1H3,(H,12,13)

InChI Key

LOPFTHSFVWHWJE-UHFFFAOYSA-N

SMILES

CCCC(=O)CCCC(C(=O)O)O

Canonical SMILES

CCCC(=O)CCCC(C(=O)O)O

Synonyms

2-hydroxy-6-ketonanoic acid
2-hydroxy-6-oxonanoic acid

Origin of Product

United States

Natural Occurrence and Biological Context of 2 Hydroxy 6 Oxononanoic Acid

Microbial Isolation and Environmental Presence

2-Hydroxy-6-oxononanoic acid has been successfully isolated from the culture broth of specific bacterial strains. Research has identified this compound as a metabolite in bacteria of the Pseudomonas genus, which are known for their diverse metabolic capabilities and their presence in various environments, particularly in soil and water where they play a crucial role in the biodegradation of organic compounds.

Detailed research findings from a study on the metabolism of n-propylbenzene by Pseudomonas species revealed the isolation of this compound. nih.govasm.orgnih.gov The bacteria, specifically Pseudomonas desmolytica S449B1 and Pseudomonas convexa S107B1, were cultured in a medium containing n-propylbenzene as the primary carbon source. nih.govnih.gov During their growth, these bacteria biotransformed the aromatic hydrocarbon, leading to the accumulation of various metabolic intermediates in the culture broth, one of which was identified as this compound. nih.govasm.orgnih.gov

The environmental significance of this finding lies in the context of bioremediation. Pseudomonas species are key players in the natural attenuation and engineered cleanup of sites contaminated with aromatic hydrocarbons, which are common environmental pollutants originating from industrial activities and petroleum products. nih.govmdpi.comrsc.org The formation of this compound is an indicator of a specific metabolic pathway being utilized by these microorganisms to detoxify and mineralize such pollutants.

Association with Specific Biological Metabolomes (e.g., Bacterial Degradation Pathways)

The emergence of this compound is intricately linked to the metabolic machinery of certain Pseudomonas strains for the degradation of n-propylbenzene. nih.govasm.orgnih.gov These bacteria employ a complex network of enzymatic reactions to break down the aromatic ring and its alkyl side chain. The formation of this compound is part of a divergent pathway in this process. nih.govasm.org

The metabolic pathway involves an initial oxidation of the n-propylbenzene molecule. One route of degradation proceeds via the oxidation of the aromatic ring at the 2 and 3 positions to form 3-n-propylcatechol. nih.govasm.orgnih.gov This intermediate then undergoes ring fission, a critical step in the breakdown of aromatic compounds. The resulting ring-fission product can then be further metabolized through different routes. One of these routes involves a reductive step that leads to the formation of this compound. nih.govasm.org Interestingly, it has been suggested that this compound may not be further metabolized by the bacteria, indicating it could be a terminal product of this specific branch of the degradation pathway. asm.org

The coexistence of multiple degradation pathways for a single compound like n-propylbenzene within these Pseudomonas species highlights their metabolic versatility. nih.govnih.govnih.gov The production of this compound is a clear marker of the operation of a meta-cleavage pathway for catechol derivatives, a common strategy in the bacterial degradation of aromatic compounds. nih.govgenome.jp

Interactive Data Table: Microbial Production of this compound

Bacterial StrainSubstrateKey Metabolic ProductPathway TypeReference
Pseudomonas desmolytica S449B1n-propylbenzeneThis compoundAromatic hydrocarbon degradation nih.gov, nih.gov
Pseudomonas convexa S107B1n-propylbenzeneThis compoundAromatic hydrocarbon degradation nih.gov, nih.gov

Emergence as a Lipid Peroxidation Product in Biological Systems

A thorough review of the scientific literature did not yield any direct evidence to suggest that this compound is a product of lipid peroxidation in biological systems. Lipid peroxidation is a process involving the oxidative degradation of lipids, which results in the formation of a variety of reactive aldehydes and other oxidized fatty acids. nih.govopenaccesspub.orgmdpi.com While numerous oxo- and hydroxy- fatty acids have been identified as products of lipid peroxidation, including compounds such as 9-oxononanoic acid, there is currently no documented link to the formation of this compound through this mechanism. marinelipids.caaocs.org The analysis of lipid peroxidation products is a complex field, and while many compounds have been identified, this compound is not among those reported in the reviewed literature. marinelipids.caaocs.orgresearchgate.net

Biosynthetic Pathways and Enzymatic Formation of 2 Hydroxy 6 Oxononanoic Acid

De Novo Biosynthesis Routes in Microbial Metabolism

Contrary to a classic de novo synthesis, where a complex molecule is built from simple precursors, 2-Hydroxy-6-oxononanoic acid is a product of the transformation of a pre-existing, more complex molecule. Specifically, its formation has been identified in the metabolic pathway of n-propylbenzene degradation by certain strains of Pseudomonas bacteria. asm.orgresearchgate.net These microorganisms utilize n-propylbenzene as a carbon source, initiating a series of enzymatic reactions that lead to the formation of various intermediates, including this compound. asm.org Therefore, its biosynthesis is more accurately described as a catabolic byproduct rather than a result of a dedicated anabolic pathway.

Enzymatic Ring Fission Mechanisms Leading to Oxononanoic Acid Formation

The creation of this compound is a direct consequence of aromatic ring fission, a key strategy employed by microorganisms to break down stable aromatic compounds. In the case of n-propylbenzene degradation by Pseudomonas desmolytica S449B1 and Pseudomonas convexa S107B1, the pathway involves the initial oxidation of the aromatic ring to form a catechol derivative, which is then cleaved. asm.orgresearchgate.net

Role of Dioxygenases and Hydrolases in Aromatic Compound Degradation

The enzymatic machinery responsible for the formation of this compound involves a class of enzymes known as dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the cleavage of the ring. researchgate.net In the degradation of n-propylbenzene, a dioxygenase is presumed to attack the aromatic nucleus at the C-2 and C-3 positions to form 3-n-propylcatechol. asm.org

Following the formation of 3-n-propylcatechol, another dioxygenase, likely a catechol 2,3-dioxygenase, cleaves the aromatic ring between the two hydroxyl groups (meta-cleavage). This results in a highly unstable, linear, dicarboxylic acid intermediate. While the primary metabolic route is believed to involve a hydrolytic cleavage to form n-butyric acid, an alternative pathway exists where this ring fission product undergoes reduction to yield this compound. asm.org The involvement of a hydrolase in the main metabolic fork of this pathway is a common feature in the degradation of aromatic compounds. ebi.ac.uk

Precursors and Intermediate Metabolites in Biotransformation

The biotransformation pathway leading to this compound begins with n-propylbenzene. Through a series of enzymatic steps, several key intermediates are formed.

Precursor/IntermediateDescriptionReference
n-PropylbenzeneThe initial substrate for the metabolic pathway. asm.orgresearchgate.net
3-n-PropylcatecholFormed by the initial oxidation of the aromatic ring of n-propylbenzene. asm.orgresearchgate.net
Unnamed Ring Fission ProductThe direct, unstable precursor to this compound, formed by the cleavage of the 3-n-propylcatechol ring. asm.org
2-Hydroxy-6-oxo-nona-2,4-dienoateA related meta-fission product identified in the degradation of 2-propylphenol, highlighting a similar enzymatic mechanism. ebi.ac.uk

Genetic Determinants and Regulation of Biosynthetic Enzymes

While the specific genes responsible for the synthesis of this compound in Pseudomonas desmolytica S449B1 and Pseudomonas convexa S107B1 have not been explicitly detailed, research on related pathways in other Pseudomonas species provides significant insights. In Pseudomonas putida F1, the degradation of toluene (B28343) and other aromatic compounds is mediated by the tod operon. psu.eduoup.com This operon encodes a suite of enzymes, including a toluene dioxygenase (TodC1C2BA), which has a broad substrate range and can oxidize compounds like n-propylbenzene. doe.gov

The regulation of these pathways is tightly controlled. For instance, in P. putida F1, the todS gene product acts as a sensor kinase that recognizes aromatic compounds and initiates the transcription of the tod operon. psu.edu Furthermore, repressor proteins, such as CymR, can control the expression of hydrolases like CmtE, which are involved in the processing of meta-cleavage products. psu.edunih.gov It is plausible that a similar system of gene regulation governs the expression of the enzymes responsible for this compound formation in the studied Pseudomonas strains.

In Vitro Reconstitution of Biosynthetic Enzyme Systems

To date, there are no published reports on the in vitro reconstitution of the specific enzymatic system that synthesizes this compound from 3-n-propylcatechol. However, the principles for such an undertaking are well-established. The process would involve the isolation and purification of the specific dioxygenase and any necessary reductase enzymes from the source organism.

The purified enzymes would then be combined in a reaction vessel with the substrate (3-n-propylcatechol) and necessary co-factors, such as NADH or NADPH, and molecular oxygen. The reaction progress could be monitored by techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to detect the formation of this compound. Such in vitro studies are crucial for confirming the function of individual enzymes and elucidating the precise reaction mechanism. researchgate.net

Metabolic Transformations and Catabolic Fates of 2 Hydroxy 6 Oxononanoic Acid

Further Microbial Degradation Pathways

The principal known route for the formation of 2-Hydroxy-6-oxononanoic acid is through the microbial metabolism of n-propylbenzene by certain Pseudomonas species. In a seminal study, Pseudomonas desmolytica S449B1 and Pseudomonas convexa S107B1 were shown to oxidize n-propylbenzene via two distinct pathways. One pathway involves the oxidation of the aromatic ring to form 3-n-propylcatechol, which is then cleaved. A subsequent reduction of the ring-fission product leads to the formation of this compound. nih.govasm.orgresearchgate.netasm.org

Interestingly, the same research indicated that this compound is presumed not to be metabolized further by these particular bacterial strains, suggesting it may accumulate as a metabolic dead-end product under these specific conditions. nih.govasm.org This accumulation implies that the requisite enzymatic machinery for its further degradation may be absent or not induced in these organisms when grown on n-propylbenzene.

However, the degradation of structurally similar compounds in other bacteria suggests potential, albeit unconfirmed, catabolic routes for this compound. For instance, the degradation of other meta-cleavage products of aromatic compounds often involves hydrolases. frontiersin.orgasm.orgnih.gov A hydrolase could potentially cleave this compound, breaking the carbon chain and generating smaller, more readily metabolizable molecules. The catabolism of cumene (B47948) (isopropylbenzene) by Pseudomonas fluorescens involves a 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) hydrolase, which acts on a molecule with a similar backbone. frontiersin.org

Another hypothetical step in its degradation could be the oxidation of the secondary alcohol at the C-2 position to a ketone, catalyzed by a dehydrogenase. This would form 2,6-dioxononanoic acid. Such reactions are common in microbial metabolism to prepare a molecule for further breakdown. researchgate.netaklectures.com

Potential Metabolic Interconversions with Related Oxo-Fatty Acids

While direct evidence for the interconversion of this compound with other oxo-fatty acids is not available, the metabolism of related compounds allows for informed speculation. The presence of both a hydroxyl and a keto group offers multiple sites for enzymatic modification, potentially leading to a variety of related oxo- and hydroxy-fatty acids.

One plausible interconversion is the reduction of the ketone group at the C-6 position to a hydroxyl group, which would yield 2,6-dihydroxynonanoic acid. This reaction would be catalyzed by a keto-reductase or a dehydrogenase. Conversely, the oxidation of the hydroxyl group at C-2, as mentioned earlier, would yield 2,6-dioxononanoic acid. mdpi.com

The metabolism of other oxo-fatty acids in microorganisms often involves a series of oxidation and reduction steps. For example, in the degradation of biphenyl (B1667301) by Pseudomonas species, the meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, can be reduced by a reductase, highlighting the dynamic nature of oxo-acid transformations. asm.orgoup.comresearchgate.nettandfonline.com It is conceivable that this compound could be a substrate for similar enzymes, leading to its interconversion with other nine-carbon oxo- or hydroxy-acids.

Linkages to General Fatty Acid Oxidation Cycles

For this compound to be fully catabolized and for its carbon to be utilized for energy and biomass, it would need to be channeled into central metabolic pathways, most likely the fatty acid β-oxidation cycle. However, its structure, with a hydroxyl group at the α-carbon (C-2) and a keto group at the γ-carbon (C-6), prevents its direct entry into the canonical β-oxidation pathway.

The standard β-oxidation cycle acts on acyl-CoA derivatives of fatty acids and involves a sequence of four reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. aklectures.comnih.gov For this compound to enter this cycle, it would first need to be activated to its coenzyme A (CoA) thioester, likely 2-hydroxy-6-oxononanoyl-CoA.

Following activation, the α-hydroxyl group would pose a challenge. The first step of β-oxidation is the formation of a double bond between the α and β carbons, a reaction catalyzed by an acyl-CoA dehydrogenase. The presence of the α-hydroxyl group would block this reaction. However, some organisms possess enzymes that can handle α-hydroxylated fatty acids. An α-hydroxyacyl-CoA could potentially be oxidized to a 2-ketoacyl-CoA, which could then be processed further.

Alternatively, if the keto group at C-6 were to be reduced and the resulting hydroxyl group subsequently eliminated to form a double bond, the molecule might be isomerized and hydrated through the action of enzymes like enoyl-CoA hydratases to generate a substrate suitable for a hydroxyacyl-CoA dehydrogenase of the β-oxidation pathway. asm.orguniprot.orgnih.gov The substrate specificity of these enzymes is a critical determinant. For example, some (R)-specific enoyl-CoA hydratases are involved in channeling intermediates from β-oxidation to other biosynthetic pathways. asm.orgnih.gov

The degradation of some complex fatty acids, such as those with odd-numbered double bonds or branches, requires auxiliary enzymes to the main β-oxidation pathway. oup.com It is plausible that a similar specialized enzymatic system would be necessary to process the unique structure of this compound and funnel its degradation products into the central metabolism.

Advanced Research Methodologies for the Analysis of 2 Hydroxy 6 Oxononanoic Acid

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of novel or low-abundance metabolites like 2-hydroxy-6-oxononanoic acid. It provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and distinguishing it from other compounds with similar nominal masses.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar metabolites such as this compound from biological samples. The liquid chromatography step separates the compound from a complex mixture, after which the mass spectrometer detects and helps identify it.

In a typical application, a reversed-phase chromatography column would be used to separate the organic acids from a microbial culture extract. The mobile phase would consist of a gradient of water and an organic solvent like acetonitrile, both containing a small percentage of formic acid to facilitate protonation and improve ionization efficiency. While specific retention times for this compound are not widely published, the parameters can be optimized for the analysis of medium-chain fatty acids and keto-acids. HRMS detectors, such as Orbitrap or Time-of-Flight (TOF) analyzers, can then determine the accurate mass of the eluting ions, allowing for the confident assignment of the molecular formula, C₉H₁₆O₄.

Table 1: Illustrative LC-MS Parameters for the Analysis of Acidic Metabolites

Parameter Setting
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Mass Analyzer Orbitrap or Q-TOF
Scan Range 70-500 m/z

| Resolution | > 70,000 |

This table represents typical starting parameters for method development and does not reflect experimentally verified data for this compound.

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. In an MS/MS experiment, the ion corresponding to this compound (the precursor ion) is selected and fragmented. The resulting pattern of fragment ions provides a "fingerprint" that reveals details about the molecule's structure, such as the location of the hydroxyl and ketone functional groups. Comparing this fragmentation pattern to databases or to theoretically predicted fragments helps to confirm the compound's identity and distinguish it from isomers.

Application of Metabolomics and Proteomics for Pathway Elucidation

Understanding the biological role of this compound requires placing it within the broader context of cellular metabolism. Metabolomics and proteomics offer a system-wide view of the metabolic pathways involved.

The initial discovery of this compound was a result of studying the degradation of n-propylbenzene by Pseudomonas species. nih.govnih.govresearchgate.net In this pathway, n-propylbenzene is oxidized to 3-propylcatechol, which then undergoes aromatic ring fission. nih.govnih.govresearchgate.net The resulting product is further metabolized, leading to the formation of this compound. nih.govnih.govresearchgate.net

Modern research employs integrated "omics" to map such pathways comprehensively. This involves:

Genomics: Sequencing the genome of the microorganism to identify genes encoding potential metabolic enzymes.

Proteomics: Identifying the proteins present under specific conditions (e.g., when grown on n-propylbenzene) to see which enzymes are actively expressed.

Metabolomics: Profiling all the small-molecule metabolites to identify intermediates like this compound and connect them to the expressed enzymes.

By integrating these datasets, researchers can reconstruct the complete metabolic network and understand how microorganisms process environmental compounds.

Table 2: Key Metabolites in the Microbial Degradation of n-Propylbenzene

Compound Role in Pathway
n-Propylbenzene Initial Substrate
3-Propylcatechol Ring Hydroxylation Product
2-Hydroxy-6-oxo-nona-2,4-dienoate Initial Ring Fission Product

| This compound | Metabolic Intermediate |

Once a metabolite like this compound is identified as part of a pathway, targeted analysis can be used for its precise quantification in biological extracts. This approach uses a mass spectrometer programmed to look specifically for the precursor and characteristic fragment ions of the target compound. This method, often called Multiple Reaction Monitoring (MRM), is highly sensitive and selective, allowing researchers to measure changes in the concentration of this compound under different experimental conditions, thereby offering insights into the kinetics of the metabolic pathway.

Isotopic Labeling Strategies for Flux Analysis and Pathway Tracing

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway (flux analysis). In the context of this compound, this would involve growing the Pseudomonas culture on n-propylbenzene that has been synthesized with heavy isotopes, such as Carbon-13 (¹³C).

By providing ¹³C-labeled n-propylbenzene as the sole carbon source, all downstream metabolites, including this compound, will incorporate the ¹³C atoms. nih.govresearchgate.net Mass spectrometry can easily distinguish between the labeled (heavier) and unlabeled versions of the molecule. This unequivocally confirms that the compound is derived from the initial substrate and allows researchers to trace the carbon backbone through the degradation pathway. Furthermore, by analyzing the pattern and distribution of ¹³C in different metabolites over time, metabolic flux analysis can quantify the rate of activity through different branches of the pathway. nih.gov

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., NMR in enzymatic studies)

The real-time, non-invasive monitoring of enzymatic reactions is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing biocatalytic processes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have emerged as powerful tools for the in situ analysis of enzymatic transformations involving intermediates and products like this compound. These methods allow for the direct observation and quantification of substrate consumption and product formation over time, providing a wealth of kinetic and structural information.

While specific in situ NMR studies on the enzymatic reactions of this compound are not extensively documented in publicly available literature, the principles and methodologies can be effectively illustrated by examining studies on closely related enzymatic systems. Research on the enzymatic hydrolysis of analogous compounds, such as 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid by the enzyme MhpC, highlights the utility of magnetic resonance spectroscopy in elucidating reaction mechanisms. nih.gov In such studies, NMR is employed to track the stereochemical course of the reaction, providing insights that are critical for a comprehensive understanding of the enzyme's function. nih.gov

The general approach for in situ NMR monitoring of an enzymatic reaction, for instance, the hypothetical enzymatic reduction of 2,6-dioxononanoic acid to this compound, would involve the following key steps:

Sample Preparation: The reaction is initiated directly within an NMR tube by combining the substrate (2,6-dioxononanoic acid), the appropriate enzyme (e.g., a reductase), and any necessary cofactors (such as NADH or NADPH) in a suitable buffer solution. A deuterated solvent (e.g., D₂O) is used to provide the lock signal for the NMR spectrometer.

Time-Resolved Data Acquisition: A series of ¹H NMR spectra are acquired at regular intervals. The high resolution of NMR allows for the differentiation of signals corresponding to the substrate, the product (this compound), and the cofactor.

Spectral Analysis and Quantification: The concentration of each species at different time points is determined by integrating the area of a characteristic, non-overlapping peak for each molecule. For example, the appearance of a new signal corresponding to the proton on the carbon bearing the newly formed hydroxyl group in this compound and the disappearance of a signal from the substrate would be monitored.

The data obtained from such an experiment can be used to construct a reaction progress curve, plotting the concentration of reactants and products as a function of time. This information, in turn, allows for the determination of key enzyme kinetic parameters.

To illustrate the type of data that can be generated, the following interactive table presents hypothetical data from an in situ ¹H NMR experiment monitoring the enzymatic conversion of a substrate to this compound. The chemical shifts are representative and would be specific to the experimental conditions.

Time (minutes)Substrate Concentration (mM)This compound Concentration (mM)
010.00.0
58.51.5
107.22.8
156.13.9
205.24.8
303.86.2
452.57.5
601.78.3

This table contains hypothetical data for illustrative purposes.

From this data, initial reaction rates can be calculated, and by performing the experiment at various substrate concentrations, Michaelis-Menten kinetics can be established for the enzyme.

In addition to ¹H NMR, other NMR-active nuclei, such as ¹³C, can be utilized, often in conjunction with isotopic labeling, to probe specific atomic positions within the molecule and gain deeper mechanistic insights. The non-destructive nature of NMR spectroscopy also allows for the recovery of the sample for further analysis after the reaction is complete. The application of these advanced spectroscopic methodologies is indispensable for the detailed characterization of enzymatic reactions involving complex molecules like this compound.

Chemical and Biocatalytic Synthetic Strategies for 2 Hydroxy 6 Oxononanoic Acid and Its Analogs for Research Applications

Chemo-Enzymatic Approaches for Controlled Synthesis

Chemo-enzymatic strategies offer a powerful approach for the synthesis of complex molecules like 2-hydroxy-6-oxononanoic acid by combining the selectivity of biocatalysts with the versatility of chemical reactions. These methods can provide access to specific stereoisomers and regioselective functionalizations that are challenging to achieve through purely chemical means.

A plausible chemo-enzymatic route to this compound could involve the enzymatic hydroxylation of a suitable precursor followed by chemical oxidation, or vice versa. For instance, a 6-oxononanoic acid precursor could be subjected to enzymatic α-hydroxylation. Enzymes such as cytochrome P450 monooxygenases or α-dioxygenases have shown efficacy in the regioselective hydroxylation of fatty acids at the C2 position. The choice of enzyme and reaction conditions is critical to ensure high selectivity and yield.

Conversely, a 2-hydroxynonanoic acid starting material could be selectively oxidized at the C6 position. While enzymatic C-H oxidation at a specific methylene (B1212753) group within a fatty acid chain is challenging, certain Baeyer-Villiger monooxygenases or engineered P450 enzymes could potentially be employed for this transformation. The development of such enzymatic steps often requires significant protein engineering efforts to achieve the desired regioselectivity.

Step Reaction Catalyst Type Potential Advantages
1α-Hydroxylation of 6-oxononanoic acidCytochrome P450 monooxygenase / α-dioxygenaseHigh stereoselectivity at C2
2Oxidation of 2-hydroxynonanoic acid at C6Engineered Baeyer-Villiger monooxygenase / P450Regiocontrolled introduction of the keto group

Development of Regioselective and Stereoselective Synthetic Methodologies

The development of synthetic methods that precisely control the position and stereochemistry of functional groups is paramount for obtaining pure samples of this compound and its analogs for research.

Regioselective Synthesis: The introduction of the ketone at the C6 position can be approached through various chemical strategies. One method involves the oxidation of a corresponding 6-hydroxynonanoic acid derivative. Selective oxidation of a secondary alcohol in the presence of a primary alcohol (at C9, if underivatized) and a carboxylic acid can be achieved using specific reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation, provided other functional groups are appropriately protected. Another approach could involve the Wacker-type oxidation of a precursor containing a double bond at the C5 or C6 position.

Stereoselective Synthesis: Achieving stereocontrol at the C2 hydroxyl group is a key challenge. Asymmetric synthesis of α-hydroxy acids can be accomplished through methods such as the Sharpless asymmetric dihydroxylation of a corresponding α,β-unsaturated ester followed by reduction. Alternatively, enzymatic resolution of a racemic mixture of 2-hydroxynonanoic acid using lipases or esterases can provide access to the desired enantiomer. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess.

Methodology Target Functionality Key Features
Selective Oxidation (e.g., PCC, Swern)6-keto groupRequires a 6-hydroxy precursor and protection of other sensitive groups.
Wacker-Type Oxidation6-keto groupUtilizes a precursor with a C5=C6 or C6=C7 double bond.
Sharpless Asymmetric Dihydroxylation(R)- or (S)-2-hydroxy groupProvides high stereocontrol from an α,β-unsaturated ester precursor.
Enzymatic Resolution(R)- or (S)-2-hydroxy groupSeparates enantiomers from a racemic mixture of 2-hydroxynonanoic acid.

Engineering of Microbial Strains for Research-Scale Bioproduction

The use of engineered microorganisms offers a promising and sustainable alternative for the production of specialty chemicals like this compound. Metabolic engineering of robust microbial hosts, such as Pseudomonas putida, can be employed to create biocatalysts capable of producing the target molecule from simple carbon sources.

Pseudomonas species are known for their diverse metabolic capabilities, including the ability to metabolize hydrocarbons and fatty acids through various oxidative pathways. The native metabolic pathways of these bacteria can be re-engineered to produce di-functionalized fatty acids. For instance, a strain could be engineered to express a specific hydroxylase that acts at the C2 position of a fatty acid intermediate, along with an enzyme capable of oxidizing the C6 position.

The production of this compound in a microbial host would likely involve the following engineered steps:

Overexpression of a fatty acid α-hydroxylase: To ensure efficient conversion of a C9 fatty acid precursor to its 2-hydroxy derivative.

Introduction of a regioselective C6-oxidase: This would be the most challenging step, requiring the identification and expression of an enzyme that specifically targets the C6 position. This might be a novel P450 monooxygenase or a diiron-containing enzyme.

Knockout of competing metabolic pathways: To channel the metabolic flux towards the desired product and prevent its further degradation, genes involved in β-oxidation and other competing pathways would need to be deleted.

Optimization of precursor supply: Ensuring a sufficient intracellular pool of the C9 fatty acid precursor, nonanoyl-CoA, is crucial for high-yield production.

Engineering Target Purpose Example Genes/Enzymes
α-HydroxylationIntroduce hydroxyl group at C2P450 monooxygenases, α-dioxygenases
C6-OxidationIntroduce ketone group at C6Engineered P450s, diiron oxidases
Pathway KnockoutPrevent product degradationGenes of the β-oxidation pathway (e.g., fadA, fadB)
Precursor SupplyIncrease availability of nonanoyl-CoAGenes involved in fatty acid biosynthesis

Synthesis of Isotope-Labeled Probes for Mechanistic Investigations

Isotopically labeled versions of this compound are invaluable tools for elucidating its metabolic fate, mechanism of action, and for use as internal standards in quantitative mass spectrometry-based studies. The synthesis of these labeled probes requires strategic introduction of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions within the molecule.

Deuterium Labeling: Deuterium atoms can be introduced at various positions on the nonanoic acid backbone. For example, deuterated starting materials can be used in the chemical synthesis. Alternatively, specific enzymatic reactions that involve the stereospecific addition of hydrogen from a deuterated solvent (D₂O) can be employed.

Carbon-13 Labeling: The introduction of ¹³C can be achieved by using ¹³C-labeled precursors in the chemical synthesis. For instance, a ¹³C-labeled Grignard reagent could be used to build the carbon skeleton. In microbial production systems, feeding the engineered strain with ¹³C-labeled glucose or other carbon sources will result in the incorporation of ¹³C throughout the molecule. To achieve labeling at specific positions through biosynthesis, precursors labeled at defined carbons would be required.

Isotope Labeling Strategy Application
Deuterium (²H)Use of deuterated reagents in chemical synthesis or D₂O in enzymatic reactions.Tracing metabolic pathways, internal standards in mass spectrometry.
Carbon-13 (¹³C)Use of ¹³C-labeled precursors in chemical synthesis or ¹³C-labeled carbon sources in bioproduction.Elucidating biosynthetic pathways, flux analysis, NMR-based structural studies.

Molecular and Cellular Research on the Biological Activities of Oxononanoic Acids

Modulation of Specific Enzyme Activities (e.g., Phospholipase A2)

Phospholipase A2 (PLA2) enzymes are critical mediators in various signaling pathways, primarily through the liberation of arachidonic acid from membrane phospholipids, which serves as a precursor for eicosanoids. nih.govjst.go.jpnih.gov A related compound, 9-oxononanoic acid (9-ONA), has been identified as a stimulator of PLA2 activity. nih.govjst.go.jpresearchgate.net This stimulation by 9-ONA initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids like thromboxane (B8750289) A2. nih.govjst.go.jp

However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the direct effects of 2-Hydroxy-6-oxononanoic acid on the activity of phospholipase A2 or other specific enzymes in mammalian systems. While the enzymatic activities of other hydroxy fatty acids are documented gerli.com, the modulatory role of this compound on enzymes like PLA2 remains an uninvestigated area of research.

Investigation of Signaling Pathway Perturbations (e.g., Eicosanoid Cascade Research)

The eicosanoid cascade is a pivotal signaling pathway involved in inflammation, immunity, and hemostasis. wikipedia.org The initiation of this cascade is often linked to the activity of PLA2 and the subsequent metabolism of arachidonic acid into various bioactive lipids. nih.govwikipedia.org Research has demonstrated that 9-oxononanoic acid can induce the production of thromboxane A2, a key player in the eicosanoid pathway that promotes platelet aggregation. nih.govjst.go.jp

Despite the known involvement of its structural analog, 9-ONA, in the eicosanoid cascade, there is currently no available research that specifically examines the impact of This compound on this or any other signaling pathway in mammalian cells. The potential for this compound to perturb cellular signaling remains a subject for future investigation.

Studies in In Vitro Cell Culture Models and Non-Human In Vivo Systems

While research on the effects of this compound in human cell lines or mammalian in vivo models is not available, its presence and metabolic role have been identified in bacterial systems. Specifically, this compound has been isolated as a ring fission product in the metabolism of n-propylbenzene by Pseudomonas species, such as Pseudomonas desmolytica and Pseudomonas convexa. nih.govnih.govasm.org

In these microorganisms, n-propylbenzene is oxidized via two distinct pathways. nih.govasm.org One pathway involves the oxidation of the aromatic ring to form 3-n-propylcatechol, which is then cleaved. nih.govasm.orgebi.ac.uk A subsequent reductive step can lead to the formation of this compound. nih.govasm.org It is suggested that this compound is not further metabolized by these bacterial strains. asm.org This finding highlights a specific biological context for this compound, albeit in a prokaryotic, non-human system.

PubChem also lists 2-Hydroxy-6-oxonona-2,4-dienedioate, a related derivative, as a metabolite found in or produced by Escherichia coli (strain K12, MG1655). nih.gov

Research into Covalent Adduct Formation with Biomolecules under Oxidative Stress

Oxidative stress can lead to the peroxidation of lipids, generating reactive aldehydes that can form covalent adducts with biomolecules, including proteins. nih.govjst.go.jpresearchgate.netacs.org This adduction can alter protein function and is implicated in the pathology of various diseases. For instance, lipid peroxidation products like 4-hydroxy-2-nonenal (HNE) and other oxo-fatty acids are known to form adducts with lysine (B10760008) and histidine residues in proteins such as apolipoprotein A1. acs.org Specifically, 9-oxononanoic acid has been identified as forming Schiff base adducts with lysine residues. acs.org

However, there is no specific research available in the current scientific literature that investigates the formation of covalent adducts between This compound and biomolecules under conditions of oxidative stress. While it is plausible that as a keto-acid, it could potentially react with nucleophilic residues on proteins, this has not been experimentally verified.

Future Perspectives and Emerging Research Directions for 2 Hydroxy 6 Oxononanoic Acid

Elucidation of Undiscovered Biosynthetic and Catabolic Enzymes

The known metabolic pathways involving 2-hydroxy-6-oxononanoic acid are part of a larger, intricate network of biochemical reactions. For instance, in Pseudomonas species, it is a ring fission product in the metabolism of n-propylbenzene. asm.org However, the complete enzymatic machinery responsible for its synthesis and subsequent degradation across different organisms is not fully understood. Research indicates that while some pathways lead to its formation, it may not be further metabolized in certain strains, suggesting the existence of yet-to-be-discovered catabolic enzymes or alternative metabolic fates. asm.org

The biosynthesis of biotin (B1667282), an essential vitamin, involves complex pathways that are still being unraveled, particularly the initial steps that produce the pimelate (B1236862) moiety. researchgate.netpnas.orgnih.gov While this compound is not directly in the canonical biotin synthesis pathway, understanding analogous enzymatic reactions, such as C-C bond hydrolysis and oxidation, is crucial. uniprot.org The search for novel enzymes often involves genome mining and functional characterization, which could reveal new synthases, hydrolases, or oxidoreductases that act on this compound or structurally similar molecules. The incomplete understanding of these pathways, especially in prokaryotes, has hindered biotechnological production of compounds like biotin, making the discovery of new enzymes a critical goal. researchgate.netfrontiersin.org

Table 9.1: Known and Putative Enzymes in Related Metabolic Pathways

Enzyme FamilyKnown/Putative FunctionRelevance to this compound Metabolism
Hydrolases Catalyze C-C bond cleavage in oxo-acids. uniprot.orgA putative hydrolase would be required for the further breakdown of this compound.
Dehydrogenases/Oxidases Catalyze oxidation of hydroxyl groups to ketones.An oxidase could be involved in the formation of the 6-oxo group from a hydroxyl precursor.
Monooxygenases (e.g., P450) Catalyze hydroxylation of C-H bonds in fatty acids. nih.govAn analogous enzyme could be responsible for the introduction of the 2-hydroxy group.
Ring-Cleavage Dioxygenases Open aromatic rings to form linear, oxygenated products.Directly relevant to its formation from aromatic precursors like 3-n-propylcatechol. asm.org

Future efforts will likely focus on isolating and characterizing these undiscovered enzymes from diverse microbial sources. This would not only fill fundamental gaps in our knowledge of metabolic networks but also provide new biocatalytic tools for chemical synthesis.

Integration with Systems Biology for Holistic Metabolic Understanding

To appreciate the full significance of this compound, it must be studied within the context of the entire cellular metabolic network. Systems biology, particularly through the use of genome-scale metabolic models (GEMs), offers a framework for this holistic understanding. asm.orgnih.gov GEMs are computational models that encompass all known biochemical reactions within an organism, allowing for the simulation of metabolic fluxes and the prediction of how genetic or environmental changes affect cellular behavior. nih.govmdpi.com

Currently, specific metabolites like this compound may be included in pathway databases but are often underrepresented in curated GEMs unless they are part of a well-established, central metabolic pathway. biorxiv.orgfrontiersin.org Integrating the pathways involving this compound into GEMs of relevant microorganisms, such as Pseudomonas or other soil bacteria, is a key future direction. asm.org This integration would help:

Predict Metabolic Flux: Determine the flow of carbon through the pathway under various conditions.

Identify Metabolic Bottlenecks: Pinpoint steps, such as the accumulation of this compound, that may limit pathway efficiency. asm.org

Uncover Metabolic Crosstalk: Reveal connections between its degradation pathway and other central metabolic routes, such as fatty acid or amino acid metabolism. mdpi.com

Advanced Biotechnological Applications in Chemical Transformations

The enzymes involved in the metabolism of this compound and related compounds are promising candidates for biocatalysis. Biocatalytic processes offer significant advantages over traditional chemical synthesis, including high selectivity, milder reaction conditions, and reduced environmental impact. europa.eu

Future research will likely focus on harnessing these enzymes for specific chemical transformations:

Production of Bio-based Chemicals: Enzymes from related pathways are already being explored for producing valuable chemicals. For example, lipoxygenase (LOX) and hydroperoxide lyase (HPL) are used in cascades to produce oxo-acids like 9-oxononanoic acid from renewable fatty acids. mdpi.comresearchgate.net The enzymes acting on this compound could be integrated into similar cascades to produce novel or high-value specialty chemicals.

Chiral Synthesis: The hydroxylation and oxidation steps in the pathway are often stereospecific. The responsible enzymes could be developed into biocatalysts for producing chiral hydroxy acids or ketones, which are important building blocks in the pharmaceutical industry.

Whole-Cell Biocatalysts: Rather than using isolated enzymes, engineered microorganisms that express the entire metabolic pathway could be used as whole-cell biocatalysts. This approach can simplify processes by providing cofactor regeneration in vivo. europa.eu

A notable example is the development of an enzymatic cascade using a P450 monooxygenase and an α-hydroxyacid oxidase to convert fatty acids into α-ketoacids, which demonstrates the potential for creating atom-efficient, multi-enzyme systems. nih.govacs.org Applying this concept to the this compound pathway could lead to the synthesis of functionalized dicarboxylic acids or other useful synthons.

Development of Novel Analytical Platforms for Complex Biological Samples

Accurate and sensitive detection of metabolites like this compound in complex biological matrices (e.g., culture broths, environmental samples) is crucial for both fundamental research and biotechnological applications. While standard techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective, there is a continuous drive to develop more advanced analytical platforms. jst.go.jpresearchgate.net

Table 9.2: Comparison of Analytical Platforms for Organic Acid Detection

PlatformPrincipleAdvantagesFuture Directions/Challenges
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. nih.govnih.govHigh sensitivity, high specificity, ability to analyze multiple metabolites simultaneously. cabidigitallibrary.orgresearchgate.netImproving throughput, minimizing matrix effects, and developing methods for absolute quantification of low-abundance isomers. nih.govnih.gov
GC-MS Separation of volatile derivatives by gas chromatography before mass analysis.Excellent for certain classes of compounds, well-established libraries for identification.Requires derivatization for non-volatile compounds like hydroxy acids, which can add complexity.
Electrochemical Biosensors Enzyme-specific reactions that produce a measurable electrical signal. researchgate.netRapid detection, potential for on-site and real-time monitoring, portability. researchgate.netfrontiersin.orgDevelopment of specific enzymes for this compound; ensuring long-term stability and selectivity in complex media. mdpi.com
Metabolite-Responsive Biosensors Genetically encoded sensors (e.g., using transcription factors) that produce a readable output (e.g., fluorescence) in response to a specific metabolite. mdpi.comEnables real-time monitoring of intracellular metabolite concentrations, useful for high-throughput screening of engineered strains.Engineering a specific sensor for this compound requires identifying or designing a suitable regulator protein.

Future research will focus on enhancing the capabilities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for "adductome" analysis, which can identify a wide range of modified biomolecules in a single run. nih.gov Furthermore, the development of novel biosensors presents an exciting frontier. researchgate.net An enzyme-based electrochemical biosensor could offer rapid, real-time quantification, while genetically encoded metabolite biosensors could provide insights into the intracellular dynamics of this compound during metabolic processes. researchgate.netmdpi.com These advanced platforms will be indispensable for unlocking the full potential of this and other metabolic intermediates.

Q & A

Basic: What experimental methods are used to isolate 2-Hydroxy-6-oxononanoic acid from bacterial cultures?

Methodological Answer:

  • Isolation Protocol : Bacterial strains (e.g., Pseudomonas spp.) are cultured on substrates like n-propylbenzene. After growth, centrifugation separates cells from the broth. The supernatant is subjected to solvent extraction (e.g., ethyl acetate) to concentrate metabolites.
  • Chromatography : Column chromatography or HPLC is used for purification. Confirmation of structure is achieved via NMR and mass spectrometry (analogous to methods for related hydroxy acids in ) .
  • Key Considerations : Monitor oxygen uptake during bacterial metabolism to correlate compound production with substrate degradation.

Advanced: How can researchers resolve contradictions in proposed metabolic pathways involving 2-Hydroxy-6-oxononoic acid?

Methodological Answer:

  • Comparative Pathway Analysis : Use isotopic labeling (e.g., 13C^{13}\text{C}-n-propylbenzene) to trace carbon flow in coexisting pathways (e.g., side-chain oxidation vs. aromatic ring fission). Measure intermediate accumulation via LC-MS.
  • Enzyme Inhibition Studies : Apply specific inhibitors (e.g., beta-oxidation blockers) to isolate pathway contributions. Oxygen uptake assays can quantify pathway activity.
  • Data Reconciliation : Cross-validate findings with genomic data (e.g., enzyme-coding gene expression) to confirm pathway dominance under varying conditions.

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

  • Solubility and Log P : Estimate using computational models (e.g., XLOGP3, SILICOS-IT) as done for structurally similar acids. Predicted Log P ~1.43 (based on ) .
  • Stability : Store at 4°C in inert solvents (e.g., acetonitrile) to prevent degradation. Monitor pH-dependent stability via UV-Vis spectroscopy .
  • Handling : Use standard lab PPE; no specialized fire-fighting measures required (analogous to 9-Oxononanoic acid in ) .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to predict biodegradability and toxicity. Parameters like molar refractivity (43.5) and TPSA (57.53 Ų) inform reactivity (analogous to ) .
  • Metabolic Network Simulations : Integrate genomic data from Pseudomonas spp. into platforms like KEGG to model degradation kinetics.
  • Validation : Compare predictions with empirical data from microcosm studies (e.g., soil or aquatic systems) .

Basic: What analytical techniques confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to resolve hydroxyl and ketone groups.
    • MS : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C9_9H16_{16}O4_4) .
  • Chromatography : Compare retention times with authentic standards using reverse-phase HPLC .

Advanced: What role does this compound play in aromatic compound degradation, and how can this be experimentally validated?

Methodological Answer:

  • Pathway Mapping : Use knockout mutants lacking key enzymes (e.g., dioxygenases) to assess compound accumulation.
  • Stoichiometric Analysis : Measure substrate-to-product ratios in controlled bioreactors. For example, n-propylbenzene degradation yields ~0.8 mol this compound per mole substrate.
  • Enzyme Assays : Purify ring-fission enzymes (e.g., hydrolases) and test activity against synthetic analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.